

Comprehensive Technical Guide: Ranolazine Pharmacokinetics and CYP3A4 Metabolism

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Compound Focus: Norazine

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Introduction and Clinical Relevance

Ranolazine is an antianginal medication approved for the treatment of chronic angina pectoris, typically used in combination with other anti-anginal agents such as amlodipine, β -adrenoceptor antagonists, or nitrates in patients who have not achieved adequate response with other treatments. Unlike traditional anti-anginal agents, ranolazine exerts its therapeutic effects without significantly affecting heart rate or blood pressure, making it particularly valuable for patients who cannot tolerate hemodynamic alterations. The unique mechanism of action involves inhibition of the late inward sodium current (late I_{Na}), which reduces calcium overload in cardiomyocytes and thereby decreases left ventricular diastolic tension, improving myocardial oxygen supply-demand balance.

The pharmacokinetic profile of ranolazine is characterized by **extensive hepatic metabolism** primarily via cytochrome P450 enzymes, with **CYP3A4 responsible for 70-75%** of its biotransformation and CYP2D6 contributing to a lesser extent (approximately 20%). This metabolic pathway renders ranolazine highly susceptible to pharmacokinetic drug interactions, necessitating careful consideration in clinical practice and drug development. The complex interplay between ranolazine's absorption, distribution, metabolism, and excretion parameters presents both challenges and opportunities for therapeutic optimization, particularly in special populations such as those with renal or hepatic impairment, diabetes mellitus, or those receiving concomitant medications that modulate CYP450 activity. [1] [2] [3]

Comprehensive Pharmacokinetic Profile

Absorption and Bioavailability

Ranolazine exhibits predictable yet complex absorption characteristics that have influenced its formulation development:

- **Absolute Bioavailability:** Ranolazine has moderate absolute bioavailability ranging from **35% to 50%** when administered orally. The extended-release (ER) formulation developed for twice-daily administration demonstrates approximately 76% bioavailability relative to an oral solution. [1] [2]
- **Absorption Kinetics:** Following administration of an oral solution or immediate-release capsule, peak plasma concentrations (C_{max}) are observed within 1 hour. For the extended-release formulation, time to reach peak concentration (T_{max}) occurs between 2-6 hours, with steady-state concentrations achieved within 3 days of twice-daily dosing. [1] [2]
- **Food Effects:** Consumption of food has no clinically significant effect on the rate or extent of absorption from the ER formulation, allowing for flexible administration without regard to meals. [1]

Distribution Characteristics

The distribution profile of ranolazine reflects its extensive tissue penetration:

- **Volume of Distribution:** Ranolazine has a substantial mean apparent volume of distribution ranging from **85 to 180 L** at steady state, indicating extensive tissue distribution beyond plasma compartments. [1] [2]
- **Protein Binding:** Plasma protein binding is approximately **61-64%** across the therapeutic concentration range, with preferential binding to alpha-1 acid glycoprotein rather than albumin. This moderate protein binding suggests limited potential for protein-binding displacement interactions. [1] [2] [4]

Elimination Pathways

Ranolazine demonstrates complex elimination kinetics involving multiple pathways:

- **Metabolism and Excretion:** Ranolazine undergoes extensive hepatic metabolism, with only about **5% of the administered dose** excreted unchanged renally. After administration of radiolabeled ranolazine, **73% of the dose was excreted in urine** and the remainder in feces. [1] [2]

- **Half-life Considerations:** The elimination half-life of pure ranolazine is 1.4-1.9 hours, but is apparently prolonged to an average of 7 hours for the ER formulation due to extended absorption (flip-flop kinetics). [1] [2] [5]
- **Clearance Mechanisms:** Oral plasma clearance diminishes with dose from approximately 45 L/h at 500 mg twice daily to 33 L/h at 1000 mg twice daily, indicating saturable elimination pathways. This dose-dependent clearance contributes to the modest departure from dose proportionality, with increases in steady-state C_{max} and AUC from 0 to 12 hours of 2.5- and 2.7-fold, respectively, when the dose is doubled from 500 mg to 1000 mg twice daily. [1]

Table 1: Comprehensive Pharmacokinetic Parameters of Ranolazine

Parameter	Immediate-Release	Extended-Release	Notes
Absolute Bioavailability	35-50%	35-50% (76% relative to solution)	Unaffected by food [1] [2]
T_{max}	~1 hour	2-6 hours	ER formulation shows flip-flop kinetics [1] [2]
Protein Binding	61-64%	61-64%	Primarily to α -1 acid glycoprotein [1] [2] [4]
V_d (Steady State)	85-180 L	85-180 L	Extensive tissue distribution [1] [2]
Primary Metabolism	CYP3A4 (70-75%), CYP2D6 (15-20%)	CYP3A4 (70-75%), CYP2D6 (15-20%)	>100 metabolites identified [1] [2] [6]
Elimination Half-life	1.4-1.9 hours	~7 hours	Apparent prolongation in ER due to absorption rate limitation [1] [2] [5]
Oral Clearance	45 L/h (500 mg BID) to 33 L/h (1000 mg BID)	45 L/h (500 mg BID) to 33 L/h (1000 mg BID)	Dose-dependent (saturable) clearance [1]
Excretion (Urine:Feces)	~75%:~25%	~75%:~25%	<5% as unchanged drug [1] [2]

Metabolic Pathways and Enzymology

CYP450-Mediated Biotransformation

Ranolazine undergoes extensive hepatic and intestinal metabolism through complex biotransformation pathways:

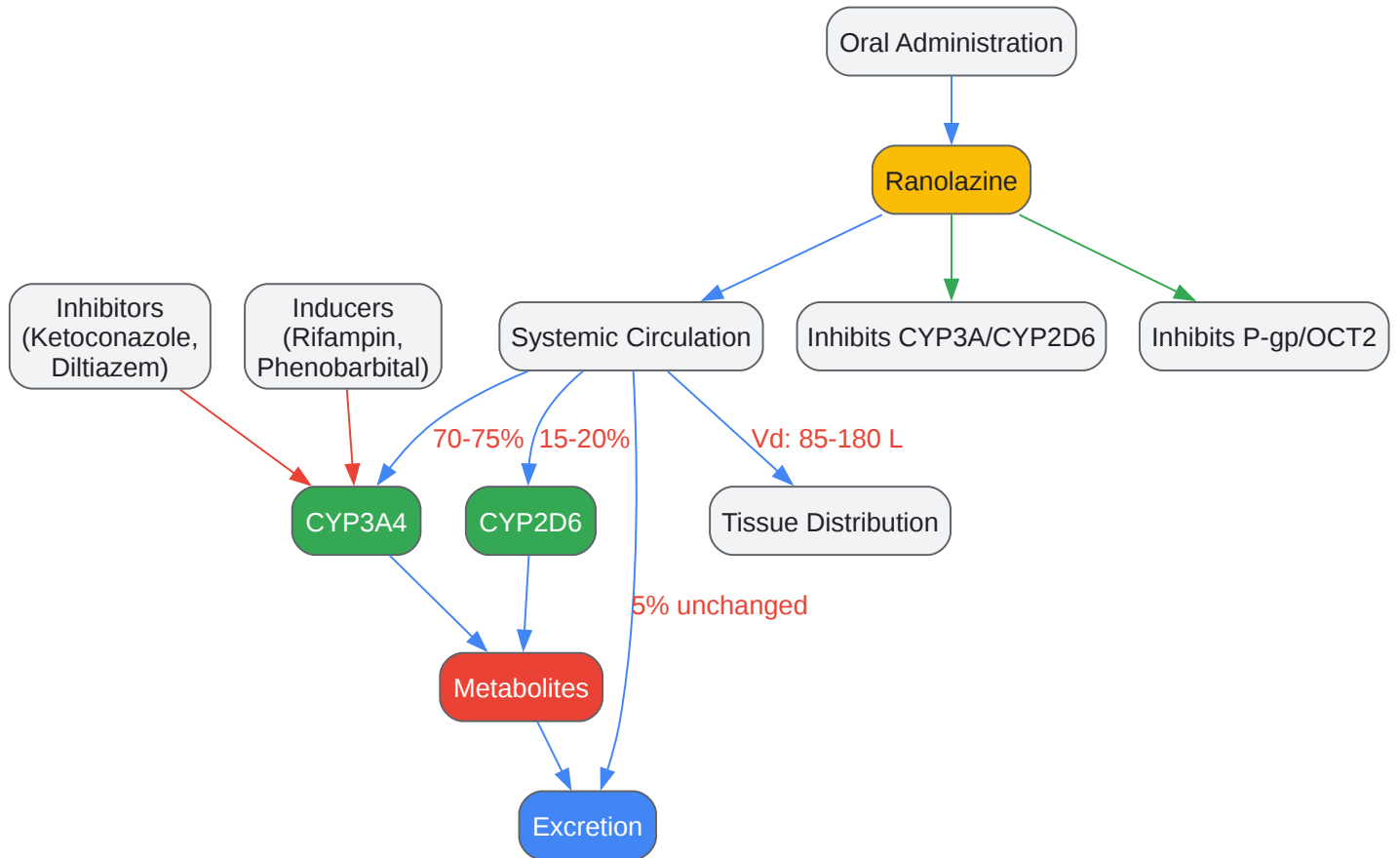
- **Primary Metabolic Routes:** The major metabolic pathways include CYP3A-mediated dearylation producing metabolite CVT-2512, O-demethylation yielding CVT-2514, and N-dealkylation generating CVT-2738. Additionally, glucuronidation produces metabolite CVT-5431. These processes result in more than 40 metabolites identified in plasma and over 100 metabolites detected in urine. [1] [6]
- **Enzyme Contribution Quantification:** CYP3A enzymes are responsible for **70-75% of ranolazine metabolism**, while CYP2D6 contributes to **less than 20%** of its biotransformation. The remaining metabolism occurs via other minor pathways. [6] [3]
- **Metabolite Activity:** While several metabolites are pharmacologically active, their individual contributions to ranolazine's overall therapeutic effect and safety profile have not been fully elucidated, though they are known to be weaker than the parent compound. [2]

Enzymatic Inhibition Profile

Ranolazine and its metabolites exhibit modest inhibitory effects on several metabolic enzymes and transporters:

- **CYP Enzymes Inhibition:** Ranolazine acts as a **weak inhibitor of CYP3A** and demonstrates inhibition of CYP2D6, though the clinical significance of CYP2D6 inhibition appears negligible in terms of its own exposure. [1] [5]
- **Transporter Interactions:** Ranolazine inhibits **P-glycoprotein (P-gp)** transport activity, potentially increasing plasma concentrations of P-gp substrates such as digoxin. It also inhibits organic cation transporter 2 (OCT2), which may affect the pharmacokinetics of OCT2 substrates like metformin. [1] [4]

The following diagram illustrates the primary metabolic pathways and pharmacokinetic interactions of ranolazine:



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Ranolazine Metabolic Pathways: Illustrating CYP450-mediated metabolism, transporter interactions, and elimination routes. CYP3A4 handles 70-75% of metabolism, while CYP2D6 contributes <20%.

Clinical Drug Interactions

CYP3A4-Mediated Interactions

The extensive metabolism of ranolazine by CYP3A4 creates significant potential for pharmacokinetic interactions:

- **Strong CYP3A4 Inhibitors:** Concomitant administration with potent inhibitors such as ketoconazole, clarithromycin, or nelfinavir is **contraindicated** due to substantial increases in ranolazine exposure. Ketoconazole (200 mg twice daily) increases ranolazine AUC by approximately 3.9-fold, creating potential for adverse effects including QTc prolongation. [1] [4] [3]
- **Moderate CYP3A4 Inhibitors:** Drugs like diltiazem (180 mg once daily), verapamil, and erythromycin increase ranolazine exposure by 1.5-fold to 2-fold. When coadministered with these agents, the ranolazine dose should not exceed 500 mg twice daily to minimize toxicity risk. [1] [4]
- **CYP3A4 Inducers:** Concomitant use with potent inducers such as rifampin, phenobarbital, or St. John's wort is **contraindicated** as these agents can substantially decrease ranolazine plasma concentrations, potentially compromising efficacy. [4] [3]

Transporter-Based Interactions

Ranolazine's effects on drug transporters create additional interaction potential:

- **P-glycoprotein Inhibition:** Ranolazine inhibits P-gp, increasing digoxin AUC by 40-60% through reduced efflux transport. When coadministered, digoxin concentrations should be monitored and dose adjustments made as necessary. [1] [4]
- **OCT2 Inhibition:** Ranolazine inhibits organic cation transporter 2 (OCT2), which may affect drugs eliminated via this pathway. When coadministered with metformin, an OCT2 substrate, the metformin dose should not exceed 1700 mg daily due to increased metformin exposure. [4]

Effects as an Enzyme Inhibitor

Ranolazine itself modestly inhibits several metabolic pathways:

- **CYP2D6 Substrates:** Ranolazine may increase concentrations of drugs primarily metabolized by CYP2D6, such as tricyclic antidepressants and certain antipsychotics. Dose reduction of these CYP2D6 substrates may be necessary. [5] [4]
- **CYP3A Substrates:** Ranolazine weakly inhibits CYP3A, increasing simvastatin AUC less than 2-fold. When coadministered, simvastatin dose should be limited to 20 mg daily. Other sensitive CYP3A substrates with narrow therapeutic ranges (e.g., cyclosporine, tacrolimus, sirolimus) may require dose reduction. [1] [4]

Table 2: Clinically Significant Drug Interactions with Ranolazine

Interacting Drug Class	Mechanism	Effect on Ranolazine Exposure	Clinical Management
Strong CYP3A4 Inhibitors (ketoconazole, clarithromycin, nelfinavir)	CYP3A4 inhibition	↑ 3.9-fold (ketoconazole)	Contraindicated [1] [4]
Moderate CYP3A4 Inhibitors (diltiazem, verapamil, erythromycin)	CYP3A4 inhibition	↑ 1.5-2.0-fold	Max ranolazine dose 500 mg BID [1] [4]
CYP3A4 Inducers (rifampin, phenobarbital, St. John's wort)	CYP3A4 induction	Significant decrease	Contraindicated [4] [3]
P-gp Substrates (digoxin)	P-gp inhibition	Digoxin AUC ↑ 40-60%	Monitor digoxin levels; reduce dose [1] [4]
CYP2D6 Substrates (tricyclic antidepressants, antipsychotics)	CYP2D6 inhibition	Increased substrate exposure	Consider substrate dose reduction [5] [4]
CYP3A Substrates (simvastatin, lovastatin)	Weak CYP3A inhibition	Simvastatin AUC ↑ <2-fold	Limit simvastatin to 20 mg daily [1] [4]
OCT2 Substrates (metformin)	OCT2 inhibition	Increased metformin exposure	Max metformin 1700 mg daily [4]

Special Population Considerations

Renal Impairment

Renal function significantly influences ranolazine pharmacokinetics and dosing:

- **Exposure Increases:** Ranolazine AUC increases up to 2-fold with advancing degrees of renal impairment. In patients with severe renal impairment (creatinine clearance <30 mL/min), ranolazine exposure is significantly elevated, increasing the risk of adverse effects. [1] [4]

- **Renal Failure Risk:** Acute renal failure has been observed in some patients with severe renal impairment (CrCL <30 mL/min) while taking ranolazine. If acute renal failure develops, ranolazine should be discontinued immediately. [4]
- **Hemodialysis Considerations:** Ranolazine elimination during hemodialysis demonstrates substantial variability, with hemodialysis percent reduction ratios of $52.3 \pm 8.1\%$ for 500 mg dose and $69.2 \pm 37.6\%$ for 1000 mg dose. Neither 500 mg nor 1000 mg single doses can be recommended as a starting dose in patients receiving maintenance hemodialysis due to extensive pharmacokinetic variability. [7]
- **Therapeutic Monitoring:** In patients with moderate to severe renal impairment (CrCL <60 mL/min), renal function should be monitored after initiation and periodically during ranolazine therapy for increases in serum creatinine accompanied by an increase in BUN. [4]

Hepatic Impairment

Hepatic function significantly affects ranolazine disposition due to extensive metabolism:

- **Contraindication in Cirrhosis:** Ranolazine is contraindicated in patients with liver cirrhosis of any severity due to significant impairment of metabolic capacity and potential for drug accumulation. [4]
- **Exposure Increases:** Plasma ranolazine levels increase by 50% to 60% in patients with moderate hepatic impairment, necessitating caution in this population. [3]

Other Special Populations

- **Diabetes Mellitus:** Experimental studies in streptozotocin-induced diabetic rats demonstrate that diabetes significantly increases volume of distribution and clearance of ranolazine, thereby decreasing AUC. These changes may necessitate dosage adjustment in diabetic patients, though clinical correlation studies are needed. [6]
- **Age, Sex, and Heart Failure:** Ranolazine pharmacokinetics are unaffected by sex, congestive heart failure, or age, providing flexibility in clinical use across these demographic and clinical variables. [1]

Experimental Methodologies

Analytical Techniques

Validated analytical methods are critical for precise quantification of ranolazine and its metabolites:

- **HPLC Methodology:** Reverse-phase high-performance liquid chromatography (HPLC) with UV detection represents a robust approach for determining ranolazine concentrations in biological matrices. A validated method uses a C18 analytical column (e.g., Zorbax, 75×4.6 mm, 5 µm particle size) with mobile phase consisting of acetonitrile and water (80:20 v/v) with 0.2% acetic acid, at a flow rate of 1 mL/min and detection wavelength of 214 nm. [8] [6]
- **Sample Preparation:** Plasma samples are typically extracted using liquid-liquid extraction with ethyl acetate or diethyl ether. After centrifugation, the organic layer is evaporated to dryness under nitrogen stream at 50°C, and the residue is reconstituted in mobile phase for chromatographic analysis. [8] [6]
- **Method Validation:** Analytical methods should demonstrate linearity across the expected concentration range (e.g., 4.875-312 ng/mL for ranolazine), with precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) determined according to ICH guidelines. [6]

Study Design Considerations

Comprehensive pharmacokinetic studies require careful methodological planning:

- **Sampling Protocols:** Intensive sampling schedules should capture the complete concentration-time profile, including pre-dose (0 h) and 0.5, 1, 2, 3, 4, 4.5, 5, 6, 8, 12, and 18 hours post-dose for single-dose studies. Multiple-dose studies require sampling on the final day of administration to characterize steady-state pharmacokinetics. [8] [7]
- **Single vs. Multiple Dose Studies:** Both single-dose (SDS) and multiple-dose studies (MDS) provide complementary information. Multiple-dose administration for 7 days followed by intensive sampling on day 8 allows characterization of steady-state pharmacokinetics. [8]
- **Interaction Study Designs:** Drug interaction studies should employ randomized crossover or parallel group designs, with sufficient sample size to detect clinically relevant changes in exposure. For CYP3A4 interaction studies, comparison of ranolazine pharmacokinetics with and without the interacting drug under controlled conditions is essential. [1] [8]

Specialized Experimental Models

- **In Vitro Transport Studies:** The everted gut sac technique using rat or chicken intestine effectively evaluates the role of P-glycoprotein in ranolazine absorption and the potential for transporter-based interactions. This model allows investigation of mucosal-to-serosal and serosal-to-mucosal transport. [8]
- **Enzyme Inhibition Assays:** Human liver microsomes or recombinant CYP450 enzymes can characterize the inhibitory potential of ranolazine toward specific metabolic pathways and estimate

inhibition constants (K_i values). [1]

Conclusion

Ranolazine exhibits complex pharmacokinetic characteristics characterized by **moderate oral bioavailability**, **extensive tissue distribution**, and **predominant hepatic metabolism** primarily mediated by CYP3A4. The significant role of CYP3A4 in ranolazine clearance creates substantial potential for drug interactions, necessitating careful clinical management and consideration in drug development programs. Contraindications with strong CYP3A4 inhibitors and inducers, along with dose limitations with moderate inhibitors, are essential safety considerations.

The pharmacokinetic profile of ranolazine is further influenced by **renal impairment**, **hepatic dysfunction**, and **specific disease states** such as diabetes mellitus, requiring appropriate dose considerations in these populations. Complete characterization of ranolazine pharmacokinetics requires sophisticated analytical methodologies, well-designed clinical studies, and specialized experimental models to fully elucidate complex metabolic and transporter interactions.

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